2-Bromo-3-(4-chlorophenyl)-1-propene

Übersicht

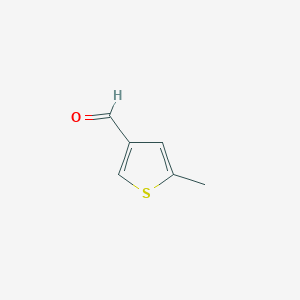

Beschreibung

“2-Bromo-3-(4-chlorophenyl)-1-propene” is an organic compound that contains a bromine atom and a chlorine atom. It has a propene backbone with a bromine atom on the second carbon and a 4-chlorophenyl group on the third carbon .

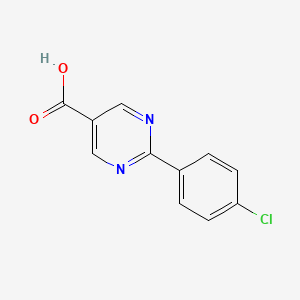

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(4-chlorophenyl)-1-propene” would consist of a three-carbon chain (propene) with a bromine atom attached to the second carbon and a 4-chlorophenyl group attached to the third carbon .Chemical Reactions Analysis

Again, while specific reactions involving “2-Bromo-3-(4-chlorophenyl)-1-propene” are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could potentially be replaced by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens like bromine and chlorine can affect the compound’s reactivity, polarity, and boiling point .Wissenschaftliche Forschungsanwendungen

Suzuki Cross-Coupling Reaction

The compound can be used in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

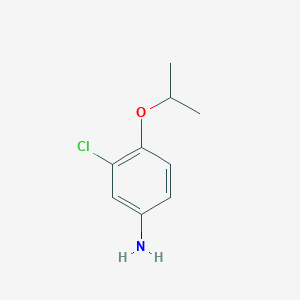

Synthesis of Derivatives

A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives can be synthesized from this compound . These derivatives can be used in various chemical reactions and have potential applications in different fields of chemistry .

Non-Linear Optical (NLO) Properties

The compound and its derivatives can be used to study non-linear optical (NLO) properties . NLO materials have applications in areas such as optical switching, optical computing, and data storage .

Frontier Molecular Orbital Analysis

The compound can be used in frontier molecular orbital analysis . This analysis provides information about the reactivity and electronic properties of the compound .

Molecular Electrostatic Potential Studies

Molecular electrostatic potential studies can be performed using this compound . These studies provide information about the electron density distribution in the molecule and can predict the sites of chemical reactivity .

Structural Analysis

The compound can be used for structural analysis . This includes the use of single-crystal X-ray diffraction and Hirshfeld surface analysis to understand the solid-state crystal structure of the compound .

Reactivity Insights

The compound can be used to gain reactivity insights . Conceptual Density Functional Theory (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .

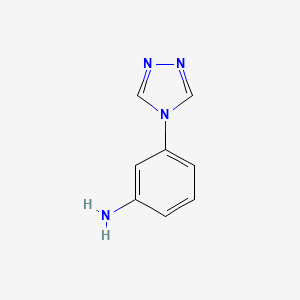

Design and Development of New Materials

The compound can be used in the design and development of new materials . This includes materials involving 1,2,4-triazole systems .

Wirkmechanismus

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst . The exact interaction of 2-Bromo-3-(4-chlorophenyl)-1-propene with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds of similar structure have been known to participate in various biochemical reactions, including carbon-carbon bond formation . The downstream effects of these reactions can vary widely depending on the specific pathways involved.

Eigenschaften

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCUGTIAEMQJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434551 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-chlorophenyl)-1-propene | |

CAS RN |

93507-53-0 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)